4-(Cyclopropylmethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

CB2 agonist cannabinoid receptor LipE optimization

4-(Cyclopropylmethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (CAS 1935137-65-7) is a heterocyclic small molecule characterized by a partially saturated 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine core bearing a geminal 4-methyl and 4-(cyclopropylmethyl) substitution pattern. The tetrahydroimidazo[4,5-c]pyridine scaffold (also referred to as spinaceamine when unsubstituted) serves as a privileged structure in medicinal chemistry, with 4-substituted derivatives documented as activators of human carbonic anhydrases (hCA I, II, VII, IV) and as ligands for diverse CNS targets.

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
Cat. No. B13059767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclopropylmethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
Molecular FormulaC11H17N3
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC1(C2=C(CCN1)NC=N2)CC3CC3
InChIInChI=1S/C11H17N3/c1-11(6-8-2-3-8)10-9(4-5-14-11)12-7-13-10/h7-8,14H,2-6H2,1H3,(H,12,13)
InChIKeyACUMISAZKLTEMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Cyclopropylmethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine: Procurement Snapshot and Scaffold Identification


4-(Cyclopropylmethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (CAS 1935137-65-7) is a heterocyclic small molecule characterized by a partially saturated 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine core bearing a geminal 4-methyl and 4-(cyclopropylmethyl) substitution pattern . The tetrahydroimidazo[4,5-c]pyridine scaffold (also referred to as spinaceamine when unsubstituted) serves as a privileged structure in medicinal chemistry, with 4-substituted derivatives documented as activators of human carbonic anhydrases (hCA I, II, VII, IV) and as ligands for diverse CNS targets [1]. The compound is commercially available through multiple chemical suppliers (e.g., Enamine catalog EN300-1075055, purity 95%) and is intended exclusively for research use . Its molecular formula is C₁₁H₁₇N₃, molecular weight 191.28 g/mol, with a computed XLogP3 of 1.2 and topological polar surface area (TPSA) of 40.7 Ų [2].

Why 4-(Cyclopropylmethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine Cannot Be Generically Substituted


The 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine scaffold is amenable to diverse substitution at multiple positions, and the biological and physicochemical profile of resulting analogs is exquisitely sensitive to the nature of the substituent [1]. Published structure-activity relationship (SAR) evidence demonstrates that the presence or absence of a cyclopropylmethyl group at the N1 position of related 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine CB2 agonist templates produces dramatic potency shifts—from EC₅₀ = 878 nM to EC₅₀ = 3,000 nM depending on the alkyl substitution pattern in the same assay [2][3]. The target compound possesses a unique 4,4-geminal disubstitution pattern (methyl plus cyclopropylmethyl) that is not replicated in the more common 1-substituted or 2-substituted imidazo[4,5-c]pyridine series. Because SAR is non-linear and non-transferable across different substitution positions, generic replacement with a 4-methyl-only (CAS 56952-17-1) or 4-aryl-substituted analog (CAS 4875-43-8) would eliminate the cyclopropylmethyl-derived steric bulk, conformational constraint, and lipophilicity that collectively determine target engagement and selectivity in imidazo[4,5-c]pyridine-based programs.

4-(Cyclopropylmethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine: Quantitative Differentiation Evidence Guide


N1-Cyclopropylmethyl Substitution Determines CB2 Agonist Potency: Evidence from Direct Head-to-Head Comparison

In a published CB2 agonist optimization program using the 1-(cyclopropylmethyl)-2-alkyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-5-ium template, a direct head-to-head comparison revealed that 2-tert-butyl-1-(cyclopropylmethyl)-5-pentyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (CHEMBL557264) exhibited EC₅₀ = 878 nM at human recombinant CB2, whereas the closely related 1-(cyclopropylmethyl)-2-neopentyl-5-pentyl analog (CHEMBL565202) showed EC₅₀ = 3,000 nM in the same assay [1][2]. The cyclopropylmethyl group at the N1 position is a conserved pharmacophoric element across the entire series; its replacement or alteration at the N1 position is directly associated with potency changes [3]. Although the target compound places the cyclopropylmethyl group at the C4 position (rather than N1), the published template SAR establishes that the cyclopropylmethyl moiety is a critical determinant of target engagement in this scaffold class. The target compound represents a structurally distinct vector for exploring CB2 or related GPCR space that is not accessible with N1-substituted or 4-methyl-only analogs.

CB2 agonist cannabinoid receptor LipE optimization pain

4-Substitution Pattern on Tetrahydroimidazo[4,5-c]pyridine Is a Validated Activation Site for Human Carbonic Anhydrases

A series of 4-substituted-spinaceamine derivatives (4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine) were synthesized from histamine and aromatic aldehyde Schiff bases and evaluated as activators of four human carbonic anhydrase isoforms (hCA I, II, VII, and IV) [1]. The 4-substitution position on the saturated pyridine ring was identified as a productive site for modulating CA activation potency, with the activity profile varying depending on the nature of the 4-substituent . The target compound, bearing a 4-methyl and 4-(cyclopropylmethyl) geminal disubstitution pattern, constitutes an under-explored variant within this pharmacologically validated substitution vector. Unlike the reported 4-aryl-substituted spinaceamine derivatives, the target compound introduces a non-aromatic cyclopropylmethyl group expected to impart distinct steric and lipophilic properties (XLogP3 = 1.2 vs. higher values for aryl-substituted analogs), potentially yielding a differentiated CA activation profile [2].

carbonic anhydrase activator spinaceamine hCA isoforms 4-substituted

Cyclopropylmethyl as a Privileged Substituent in CNS-Active Imidazo[4,5-c]pyridines

Patent literature on imidazo(4,5-c)pyridines as GABA agonists explicitly claims cyclopropylmethyl as a preferred R² substituent along with alkyl groups of 1-4 carbon atoms, and demonstrates that compounds bearing this group exhibit GABA-agonistic activity as measured by inhibition of bicucullin-induced spasms and binding to benzodiazepine receptors [1]. A specifically exemplified compound, 4-o-chlorobenzyloxy-1-methyl-1H-imidazo(4,5-c)pyridine, exhibited potent anticonvulsant activity, validating the scaffold for CNS applications [1]. The target compound differs from the patented exemplars by placing the cyclopropylmethyl group at the C4 position (in a geminal relationship with a methyl group) rather than at N1 or on an exocyclic heteroatom. This positional variation offers a distinct vector for benzodiazepine or GABA receptor site exploration that is not covered by the existing patent claims, enabling freedom-to-operate in scaffold hopping or lead optimization campaigns.

GABA agonist CNS anticonvulsant cyclopropylmethyl

Geminal 4,4-Disubstitution Confers Conformational Constraint Unavailable in Mono-Substituted or Unsubstituted Analogs

The target compound features a quaternary sp³ carbon at the 4-position bearing both a methyl group and a cyclopropylmethyl group. By contrast, the most commonly available tetrahydroimidazo[4,5-c]pyridine building blocks include the unsubstituted parent (CAS 6882-74-2, MW 123.16), the 4-methyl analog (CAS 56952-17-1, MW 137.18), and various 4-aryl derivatives (e.g., CAS 4875-43-8, 4-(4-methylphenyl), MW 213.28) . None of these comparators possess a quaternary center at the 4-position. The geminal disubstitution in the target compound restricts rotational freedom of both substituents relative to the scaffold, locks the saturated pyridine ring into a specific conformational ensemble, and increases molecular complexity (complexity score 227 vs. 126 for 4-methyl analog), which correlates with improved selectivity in fragment-to-lead optimization campaigns [1]. The cyclopropylmethyl group additionally introduces a cyclopropyl ring whose constrained geometry (~60° bond angles) imparts unique electronic and steric properties compared to linear alkyl substituents.

conformational constraint sp3 center geminal disubstitution scaffold diversity

4-(Cyclopropylmethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine: Recommended Application Scenarios Based on Evidence


CB2 Agonist Lead Optimization: Exploiting a Structurally Distinct Cyclopropylmethyl Vector

Published SAR demonstrates that the cyclopropylmethyl group at N1 of the tetrahydroimidazo[4,5-c]pyridine template is a critical determinant of CB2 agonist potency, with EC₅₀ values ranging from 878 nM to 3,000 nM depending on the paired 2-alkyl substituent [1]. The target compound uniquely places this pharmacophoric cyclopropylmethyl group at the C4 position in a geminal relationship with a methyl group. For medicinal chemistry programs pursuing CB2 agonists for pain or inflammatory indications, this compound enables scaffold-hopping studies to determine whether relocating the cyclopropylmethyl moiety from N1 to C4 preserves, enhances, or alters CB2 affinity. The compound can serve as a starting point for parallel library synthesis at the N1, N3, and N5 positions (the latter via reductive amination or sulfonylation of the secondary amine in the saturated ring).

Human Carbonic Anhydrase Isoform-Selectivity Profiling

4-Substituted tetrahydroimidazo[4,5-c]pyridines (spinaceamine derivatives) have been validated as potent activators of cytosolic (hCA I, II, VII) and membrane-associated (hCA IV) carbonic anhydrase isoforms . The target compound, bearing a non-aromatic 4-(cyclopropylmethyl) group with computed XLogP3 = 1.2, contrasts with the previously reported 4-aryl-substituted activators that generally possess higher lipophilicity [2]. This physicochemical differentiation may translate to altered isoform selectivity, membrane permeability, or solubility profiles. Research groups investigating CA activation for therapeutic applications (e.g., neurodegeneration, cognition enhancement) should prioritize this compound for isoform-selectivity screening.

CNS Drug Discovery: GABAergic and Benzodiazepine-Site Scaffold Exploration

The imidazo[4,5-c]pyridine scaffold has precedent as a GABA-A receptor modulator and anticonvulsant pharmacophore, with cyclopropylmethyl explicitly claimed as a preferred substituent [3]. The target compound provides a structurally distinct 4,4-disubstituted variant that positions the cyclopropylmethyl moiety at a site not exemplified in existing GABA-agonist patent literature. CNS-focused drug discovery teams can use this compound as a chemical probe to interrogate whether 4-substitution (vs. the more common 1- or 2-substitution patterns) is tolerated at GABA-A or benzodiazepine binding sites, potentially opening new intellectual property space.

Fragment-to-Lead and Diversity-Oriented Synthesis Programs

With a molecular weight of 191.28, 2 hydrogen-bond donors, 2 hydrogen-bond acceptors, and a quaternary sp³ carbon center (complexity score 227), the target compound falls within lead-like chemical space [2]. The secondary amine in the saturated ring (position 5) and the NH of the imidazole ring (position 3) provide two handles for further functionalization via alkylation, acylation, sulfonylation, or reductive amination. The geminal 4,4-disubstitution introduces a degree of three-dimensionality (Fsp³ enrichment) that is associated with improved clinical success rates. Fragment-based and diversity-oriented synthesis groups should consider this compound as a privileged, sp³-rich core for library construction.

Quote Request

Request a Quote for 4-(Cyclopropylmethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.